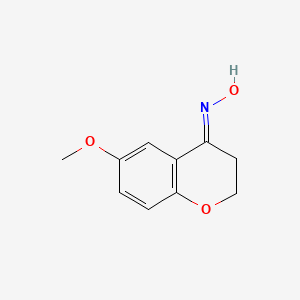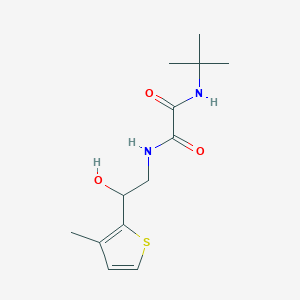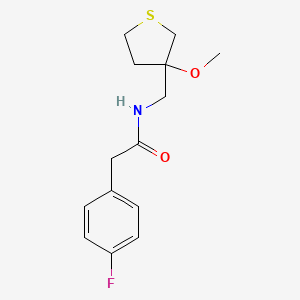
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, commonly known as FMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FMT is a member of the acetamide family and is a derivative of the opioid receptor antagonist, naltrexone.
Mécanisme D'action
FMT acts as a competitive antagonist at the mu-opioid receptor, blocking the effects of opioids on the brain. It also has partial agonist activity at the kappa-opioid receptor, which is involved in pain sensation and mood regulation. FMT has been shown to have a longer duration of action than naltrexone, making it a promising candidate for the treatment of opioid addiction.
Biochemical and Physiological Effects
FMT has been shown to have a dose-dependent effect on pain sensation and opioid-induced hyperalgesia in animal models. It has also been shown to decrease the rewarding effects of opioids and reduce the likelihood of relapse in animal models of opioid addiction. FMT has been well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
FMT has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor and a longer duration of action than naltrexone, making it a useful tool for studying the mu-opioid receptor and its interactions with other compounds. FMT has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
One limitation of FMT is its limited solubility in water, which can make it difficult to administer in experimental settings. Another limitation is its potential for off-target effects, as it has partial agonist activity at the kappa-opioid receptor. This can complicate the interpretation of experimental results and requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for research on FMT. One area of interest is its potential use in the treatment of opioid addiction. FMT has been shown to block the effects of opioids on the brain and reduce the likelihood of relapse in animal models of addiction. Further research is needed to determine its efficacy and safety in human trials.
Another area of interest is the development of FMT analogs with improved solubility and selectivity for the mu-opioid receptor. This could lead to the development of more effective tools for studying the mu-opioid receptor and its interactions with other compounds.
Conclusion
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, or FMT, is a synthetic compound with potential applications in medical research. FMT has a high affinity for the mu-opioid receptor and has been shown to have a longer duration of action than naltrexone. It has been studied for its potential use in the treatment of opioid addiction and as a tool for studying the mu-opioid receptor. FMT has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and well-tolerated profile in animal studies. However, its limited solubility and potential for off-target effects are limitations that require careful consideration when designing experiments. Future research on FMT will focus on its potential use in the treatment of opioid addiction and the development of FMT analogs with improved solubility and selectivity for the mu-opioid receptor.
Méthodes De Synthèse
FMT is synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with 3-methoxytetrahydrothiophene-3-carbaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is purified through column chromatography and characterized through spectroscopic techniques.
Applications De Recherche Scientifique
FMT has been studied extensively for its potential use in medical research. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain sensation and addiction. FMT has been used as a tool to study the mu-opioid receptor and its interactions with other compounds. It has also been studied for its potential use in the treatment of opioid addiction, as it can block the effects of opioids on the brain.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-18-14(6-7-19-10-14)9-16-13(17)8-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGTWYYIECINHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)

![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)
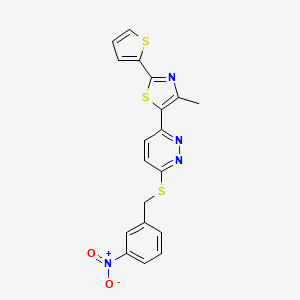
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)
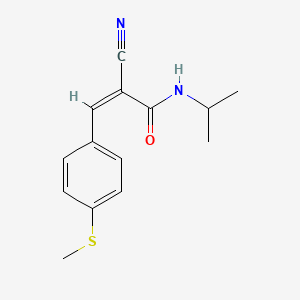
![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)
